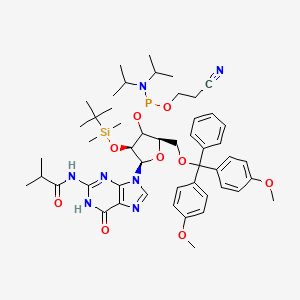
3'-TBDMS-ibu-rG Phosphoramidite
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-TBDMS-ibu-rG Phosphoramidite: is a phosphorite monomer used in the synthesis of oligonucleotides. It is a modified nucleoside that incorporates a tert-butyldimethylsilyl (TBDMS) protecting group at the 3’ position and an isobutyryl (ibu) protecting group at the N2 position of guanosine. This compound is essential in the field of nucleic acid chemistry, particularly for the synthesis of RNA and DNA sequences .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-TBDMS-ibu-rG Phosphoramidite involves several steps:
Protection of the 3’ Hydroxyl Group: The 3’ hydroxyl group of guanosine is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Protection of the N2 Position: The N2 position of guanosine is protected using isobutyryl chloride (ibu-Cl) in the presence of a base like pyridine.
Phosphitylation: The protected guanosine is then phosphitylated using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a base such as diisopropylethylamine (DIPEA).
Industrial Production Methods: Industrial production of 3’-TBDMS-ibu-rG Phosphoramidite follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the protection and phosphitylation reactions.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The phosphite triester intermediate formed during the synthesis can be oxidized to a phosphate triester using oxidizing agents like iodine in water or tert-butyl hydroperoxide.
Deprotection: The TBDMS and ibu protecting groups can be removed using reagents such as tetrabutylammonium fluoride (TBAF) for TBDMS and ammonia or methylamine for ibu.
Common Reagents and Conditions:
Oxidizing Agents: Iodine in water, tert-butyl hydroperoxide.
Deprotecting Agents: Tetrabutylammonium fluoride (TBAF), ammonia, methylamine.
Major Products:
Oxidation: Phosphate triester.
Deprotection: Free guanosine with hydroxyl and amino groups restored
Wissenschaftliche Forschungsanwendungen
Chemistry:
Oligonucleotide Synthesis: Used in the synthesis of RNA and DNA sequences for research and therapeutic purposes.
Gene Editing: Essential in the preparation of guide RNAs for CRISPR-Cas9 gene editing.
Biology:
Molecular Biology: Used in the synthesis of probes and primers for polymerase chain reaction (PCR) and other molecular biology techniques.
Medicine:
Therapeutics: Utilized in the development of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing therapies.
Industry:
Wirkmechanismus
Mechanism: 3’-TBDMS-ibu-rG Phosphoramidite acts as a building block in the synthesis of oligonucleotides. During the synthesis, the phosphoramidite group reacts with the 5’ hydroxyl group of the growing oligonucleotide chain, forming a phosphite triester linkage. This linkage is then oxidized to a stable phosphate triester.
Molecular Targets and Pathways:
Vergleich Mit ähnlichen Verbindungen
2’-TBDMS-ibu-rG Phosphoramidite: Similar structure but with the TBDMS group at the 2’ position.
2’-OMe-ibu-rG Phosphoramidite: Contains a methoxy group at the 2’ position instead of TBDMS.
2’-Fluoro-ibu-rG Phosphoramidite: Contains a fluoro group at the 2’ position instead of TBDMS.
Uniqueness: 3’-TBDMS-ibu-rG Phosphoramidite is unique due to its specific protecting groups, which provide stability and selectivity during oligonucleotide synthesis. The TBDMS group at the 3’ position offers protection against nucleophilic attack, while the ibu group at the N2 position prevents unwanted side reactions .
Eigenschaften
Molekularformel |
C50H68N7O9PSi |
|---|---|
Molekulargewicht |
970.2 g/mol |
IUPAC-Name |
N-[9-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C50H68N7O9PSi/c1-32(2)45(58)54-48-53-44-41(46(59)55-48)52-31-56(44)47-43(66-68(12,13)49(7,8)9)42(65-67(63-29-17-28-51)57(33(3)4)34(5)6)40(64-47)30-62-50(35-18-15-14-16-19-35,36-20-24-38(60-10)25-21-36)37-22-26-39(61-11)27-23-37/h14-16,18-27,31-34,40,42-43,47H,17,29-30H2,1-13H3,(H2,53,54,55,58,59)/t40-,42?,43+,47-,67?/m1/s1 |
InChI-Schlüssel |
PGJKESPHANLWME-CWGDTZADSA-N |
Isomerische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@H](C([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















